molecular formula C28H29N3O2 B11422027 1-(2,5-dimethylphenyl)-4-{1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one

1-(2,5-dimethylphenyl)-4-{1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one

Cat. No.: B11422027
M. Wt: 439.5 g/mol
InChI Key: RQUWEDBPWFGNNK-UHFFFAOYSA-N
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Description

1-(2,5-DIMETHYLPHENYL)-4-{1-[2-(2-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-DIMETHYLPHENYL)-4-{1-[2-(2-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-DIMETHYLPHENYL)-4-{1-[2-(2-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2,5-DIMETHYLPHENYL)-4-{1-[2-(2-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its effects on specific molecular targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,5-DIMETHYLPHENYL)-4-{1-[2-(2-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-(2,5-Dimethoxyphenyl)ethylamine: A compound with similar structural features but different functional groups.

    1-(2,5-Dimethylphenyl)ethanone: Another structurally related compound with distinct chemical properties.

Uniqueness

1-(2,5-DIMETHYLPHENYL)-4-{1-[2-(2-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE is unique due to its combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial use.

Properties

Molecular Formula

C28H29N3O2

Molecular Weight

439.5 g/mol

IUPAC Name

1-(2,5-dimethylphenyl)-4-[1-[2-(2-methylphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one

InChI

InChI=1S/C28H29N3O2/c1-19-12-13-20(2)25(16-19)31-18-22(17-27(31)32)28-29-23-9-5-6-10-24(23)30(28)14-15-33-26-11-7-4-8-21(26)3/h4-13,16,22H,14-15,17-18H2,1-3H3

InChI Key

RQUWEDBPWFGNNK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCOC5=CC=CC=C5C

Origin of Product

United States

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